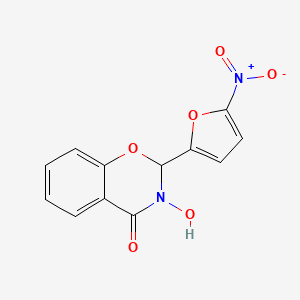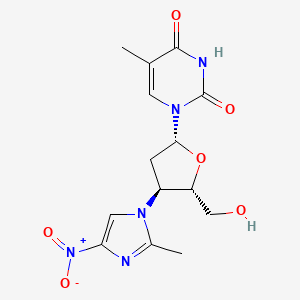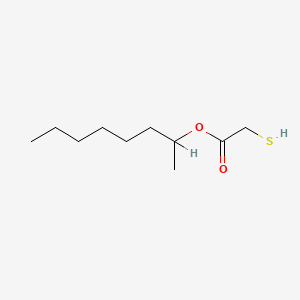
1-Methylheptyl mercaptoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylheptyl mercaptoacetate is an organic compound with the molecular formula C10H20O2S It is characterized by the presence of a mercapto group (-SH) attached to an acetate moiety, with a 1-methylheptyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylheptyl mercaptoacetate can be synthesized through several methods. One common approach involves the esterification of mercaptoacetic acid with 1-methylheptanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylheptyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioesters or other substituted mercaptoacetates.
Aplicaciones Científicas De Investigación
1-Methylheptyl mercaptoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving thiol groups.
Industry: It is employed in the production of specialty chemicals and as an additive in lubricants and polymers.
Mecanismo De Acción
The mechanism of action of 1-methylheptyl mercaptoacetate involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, thereby modulating their activity. The acetate moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-Methylheptyl mercaptoacetate can be compared with other mercaptoacetates, such as:
- Ethyl mercaptoacetate
- Butyl mercaptoacetate
- Hexyl mercaptoacetate
Uniqueness: The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications where other mercaptoacetates may not be as effective.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Propiedades
Número CAS |
93981-31-8 |
|---|---|
Fórmula molecular |
C10H20O2S |
Peso molecular |
204.33 g/mol |
Nombre IUPAC |
octan-2-yl 2-sulfanylacetate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-7-9(2)12-10(11)8-13/h9,13H,3-8H2,1-2H3 |
Clave InChI |
ULKCVDYSSGJDNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


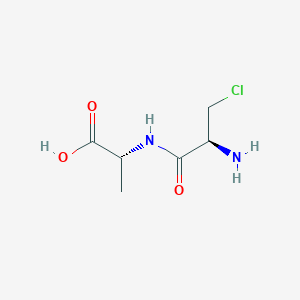
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

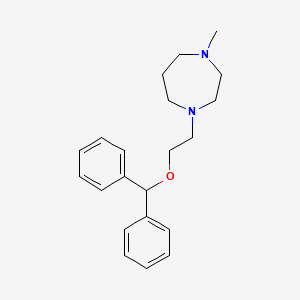
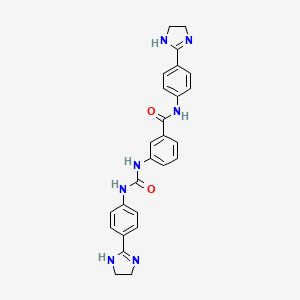
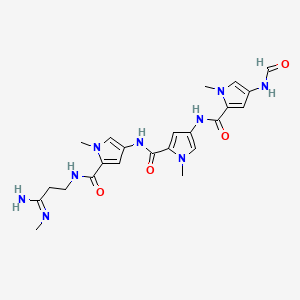
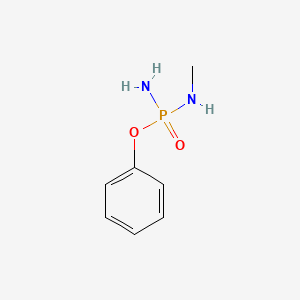
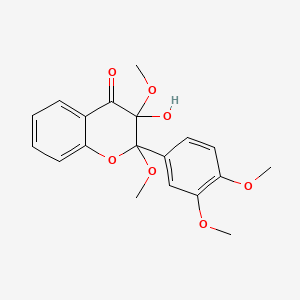

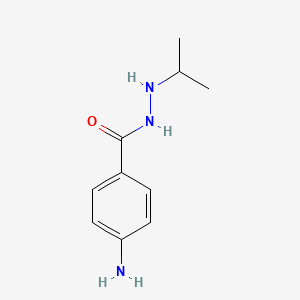
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
